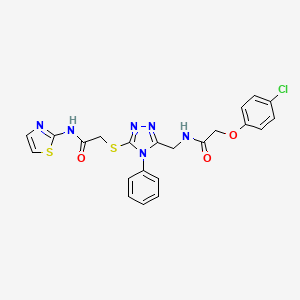
2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O3S2 and its molecular weight is 515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-chlorophenoxy)-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)acetamide is a complex organic molecule featuring a combination of phenoxy, thiazole, and triazole moieties. These structural components suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
Structural Overview
The compound can be broken down into three significant parts:
- Chlorophenoxy Group : Known for its role in enhancing biological activity through increased lipophilicity.
- Thiazole Moiety : Associated with various pharmacological effects including anticancer and antimicrobial properties.
- Triazole Ring : Recognized for its diverse biological activities, particularly as an antifungal and anticancer agent.
Anticancer Activity
Research has indicated that compounds containing thiazole and triazole rings often exhibit significant anticancer properties. For instance, derivatives of thiazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and induction of cell cycle arrest .
A study focusing on related thiazole compounds demonstrated that certain derivatives exhibited IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating strong cytotoxic activity . The presence of the triazole moiety in similar compounds has also been linked to enhanced anticancer activity through the inhibition of specific kinases involved in cancer progression .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by studies showing that thiazole and triazole derivatives possess broad-spectrum antimicrobial effects. For example, a series of triazole-based compounds were evaluated for their antibacterial properties, with some exhibiting significant activity against various bacterial strains .
The incorporation of the chlorophenoxy group may further enhance the compound's ability to penetrate bacterial membranes, thus improving its efficacy against pathogens.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chlorophenoxy Group : Enhances solubility and permeability.
- Thiazole and Triazole Rings : Essential for anticancer and antimicrobial activities due to their ability to interact with biological targets such as enzymes and receptors.
Research indicates that modifications to these groups can lead to variations in potency, underscoring the importance of SAR studies in drug development .
Case Studies
- Anticancer Efficacy : A study on thiazole derivatives showed that compounds with similar structural features demonstrated effective cytotoxicity against HeLa cells, indicating potential therapeutic applications for cervical cancer treatment .
- Antimicrobial Testing : In another study, triazole derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3S2/c23-15-6-8-17(9-7-15)32-13-19(30)25-12-18-27-28-22(29(18)16-4-2-1-3-5-16)34-14-20(31)26-21-24-10-11-33-21/h1-11H,12-14H2,(H,25,30)(H,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJDBRSDDLDECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














